
Ethyl 5-acetyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-acetyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-acetyl-2-hydroxy-4-pyrimidinecarboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and acetylation. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Ethyl 5-acetyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 5-acetyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-acetyl-2-hydroxy-4-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with nucleic acids, influencing processes like DNA replication and transcription.
Comparación Con Compuestos Similares
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
- Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate
Comparison: Ethyl 5-acetyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
62328-18-1 |
|---|---|
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-2-oxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-8(13)7-6(5(2)12)4-10-9(14)11-7/h4H,3H2,1-2H3,(H,10,11,14) |
Clave InChI |
RJUKZYTUCDALPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=NC(=O)N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


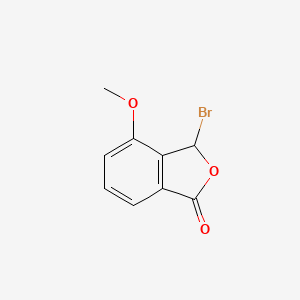
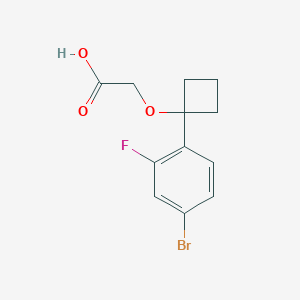
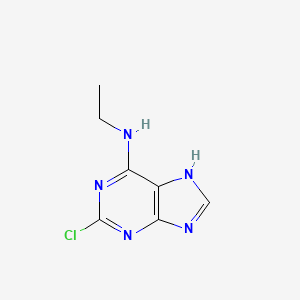
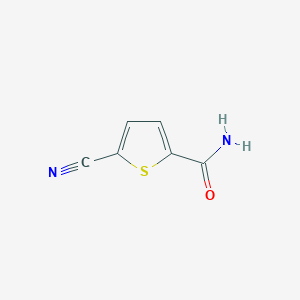
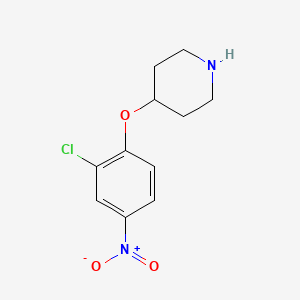
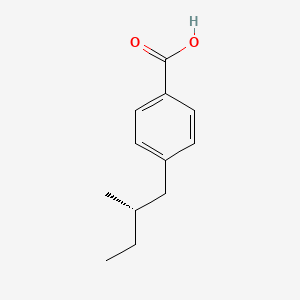
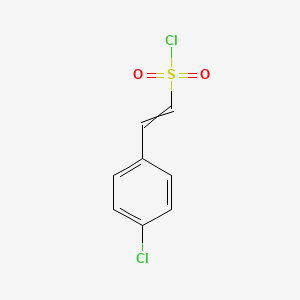
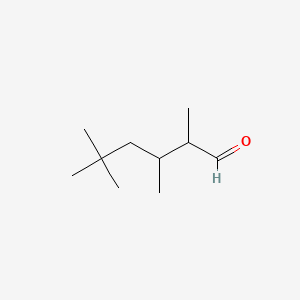
![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8736683.png)
![3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol](/img/structure/B8736690.png)
![N~1~-[2-(Pyrrolidin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B8736696.png)
![Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8736702.png)

![N-[2-(2-methylphenyl)ethyl]butanamide](/img/structure/B8736720.png)
